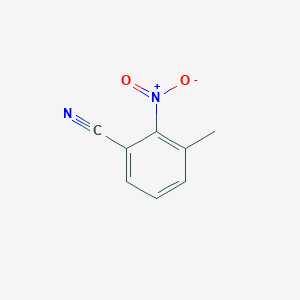

3-Methyl-2-nitrobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-6-3-2-4-7(5-9)8(6)10(11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDHYAOVUFWYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309649 | |

| Record name | 3-Methyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-77-4 | |

| Record name | 3-Methyl-2-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-2-nitrobenzonitrile CAS number

An In-depth Technical Guide to 3-Methyl-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 1885-77-4 , is a pivotal aromatic organic compound.[1][2] Its molecular structure, which features a benzene ring substituted with a methyl, a nitro, and a nitrile group, imparts a unique chemical reactivity that makes it a valuable intermediate in various synthetic endeavors. This guide provides a comprehensive overview of its synthesis, properties, applications, and safety protocols, with a focus on its role in medicinal chemistry and material science.

Caption: Core Identification of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1885-77-4 | [1][2] |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 62 - 65 °C | [3] |

| Purity | Typically ≥96% | [2] |

| InChI Key | MIDHYAOVUFWYPU-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The synthesis of this compound can be accomplished through various routes, with the direct nitration of 3-methylbenzonitrile being a prevalent and established method.[1]

Primary Synthetic Pathway: Nitration of 3-Methylbenzonitrile

This synthetic approach involves an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is employed to generate the highly reactive nitronium ion (NO₂⁺), which then acts as the electrophile. The sulfuric acid serves as a catalyst by protonating the nitric acid.[1]

Caption: Synthesis of this compound via Nitration.

A critical aspect of this reaction is controlling the temperature to manage its exothermic nature and to influence the regioselectivity. The nitration of 3-methylbenzonitrile can yield a mixture of isomers, including 3-methyl-4-nitrobenzonitrile and 3-methyl-6-nitrobenzonitrile, alongside the desired this compound.[1]

Alternative Synthetic Routes

An alternative synthetic strategy involves a multi-step process commencing with 3-methylbenzoic acid. This indirect route can offer better control over regioselectivity. The process generally involves the nitration of a 3-methylbenzoate ester, followed by the conversion of the carboxylic acid functionality into a nitrile group.[1] The synthesis of the key intermediate, 3-methyl-2-nitrobenzoic acid, can be achieved through methods such as the air oxidation of 1,3-dimethyl-2-nitrobenzene.[4]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of more complex molecules for pharmaceutical and material science applications.[1]

Pharmaceutical Research

In medicinal chemistry, this compound serves as a key precursor. A significant application lies in the reduction of the nitro group to an amino group, yielding derivatives that have demonstrated promising biological activities.[1] Notably, some of these derivatives have exhibited significant antiproliferative effects against various cancer cell lines, positioning them as compounds of interest for the development of novel therapeutic agents.[1] The benzonitrile moiety itself is considered a privileged scaffold in drug development due to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor.[5] Benzonitrile derivatives have shown potential across a wide range of therapeutic areas, including oncology, virology, and microbiology.[5]

Caption: Workflow for Screening Antiproliferative Activity.

Material Science

In the field of material science, this compound is utilized in the design and synthesis of novel materials possessing specific electronic or fluorescent properties.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

Hazard Classifications:

-

Toxic if swallowed (H301)[1]

-

Toxic in contact with skin (H311)[1]

-

Toxic if inhaled (H331)[1]

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3] In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Use only in a well-ventilated area, such as under a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing.[3] Do not ingest or inhale.[3] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] Keep in a dark place, sealed in dry, at room temperature.[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3][6][8]

References

- 3-Methyl-4-nitrobenzonitrile | C8H6N2O2 | CID 2801434 - PubChem. PubChem. [Link]

- 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575. PubChem. [Link]

- Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.

- Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

- What is the use of 3-Nitrobenzonitrile?. Bloom Tech. [Link]

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methyl-2-nitrobenzonitrile (CAS No. 1885-77-4), a key chemical intermediate in various fields, including medicinal chemistry and material science.[1] This document delves into the structural and chemical characteristics of the molecule, supported by available experimental and predicted data. It further outlines established synthetic pathways and detailed protocols for its preparation and characterization, alongside critical safety and handling information. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile compound.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with a methyl, a nitro, and a nitrile group.[1] Its molecular formula is C₈H₆N₂O₂ and it has a molecular weight of 162.15 g/mol .[1] The strategic placement of these functional groups imparts unique reactivity to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.[1] In the realm of pharmaceutical research, for instance, it serves as a precursor for various advanced intermediates.[1] This guide aims to consolidate the available scientific information on its physicochemical properties, synthesis, and handling to facilitate its effective use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in scientific research. These properties dictate its behavior in different environments and are crucial for designing synthetic routes, purification strategies, and formulation development.

Structural and General Properties

Below is a summary of the key structural and general properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 1885-77-4 | [2][3] |

| Molecular Formula | C₈H₆N₂O₂ | [1][3] |

| Molecular Weight | 162.15 g/mol | [1][3] |

| InChI Key | MIDHYAOVUFWYPU-UHFFFAOYSA-N | [1] |

Physical Properties

Precise experimental data for the physical properties of this compound is not extensively reported in publicly available literature. The data presented below is a combination of available information and predicted values, which should be considered with appropriate scientific judgment.

| Property | Value | Notes |

| Melting Point | Not available | Experimental data for the specific isomer is scarce. Related isomers have reported melting points, such as 2-Methyl-3-nitrobenzonitrile (89-91 °C). |

| Boiling Point | Not available | As with the melting point, experimental data is not readily available for this isomer. |

| Appearance | Not available | The appearance is not consistently reported but is expected to be a solid at room temperature based on related compounds. |

| Solubility | Soluble in organic solvents; limited aqueous solubility. | This is an expected property based on its chemical structure and the known solubility of the related compound, 3-Methyl-2-nitrobenzoic acid, which is soluble in methanol and dimethyl sulfoxide. |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2260 - 2200 |

| Nitro (-NO₂) | Asymmetric Stretching | 1560 - 1515 |

| Nitro (-NO₂) | Symmetric Stretching | 1355 - 1315 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Methyl (-CH₃) | C-H Stretching | 2980 - 2850 |

| Methyl (-CH₃) | Bending | ~1450 and ~1375 |

Data compiled from general spectroscopy tables and literature on substituted benzonitriles.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the precise arrangement of atoms within the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electronic effects of the nitro and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the methyl, aromatic, and nitrile carbons.

While specific experimental NMR data for this compound is not provided in the search results, analysis of related compounds can offer insights into the expected chemical shifts.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ should be observed at an m/z corresponding to the molecular weight of 162.15.

Synthesis and Purification

The synthesis of this compound can be approached through several routes, with the most common being the nitration of 3-methylbenzonitrile.[1]

Synthetic Pathways

The primary synthetic routes to this compound are:

-

Nitration of 3-Methylbenzonitrile: This is a direct approach involving electrophilic aromatic substitution. A mixture of concentrated nitric acid and concentrated sulfuric acid is typically used to generate the nitronium ion (NO₂⁺), which then reacts with the 3-methylbenzonitrile substrate. A significant challenge with this method is controlling the regioselectivity, as it can lead to a mixture of isomers, including 3-methyl-4-nitrobenzonitrile and 3-methyl-6-nitrobenzonitrile.[1]

-

Metal-Mediated Cyanation: This involves the use of a pre-functionalized aromatic ring and a metal catalyst to introduce the nitrile group.

To enhance the yield of the desired 2-nitro isomer during nitration, milder nitrating agents and controlled reaction temperatures (e.g., -10°C to 30°C) can be employed.[1]

Caption: General workflow for the synthesis of this compound via nitration.

Experimental Protocol: Nitration of 3-Methylbenzonitrile

The following is a generalized protocol for the nitration of 3-methylbenzonitrile. Caution: This reaction involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 3-methylbenzonitrile in an ice bath.

-

Acid Addition: Slowly add concentrated sulfuric acid to the cooled 3-methylbenzonitrile with continuous stirring.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 3-methylbenzonitrile in sulfuric acid, maintaining the reaction temperature between 0 and 10°C.

-

Quenching: After the addition is complete, continue stirring for a designated period, then slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product, an isomeric mixture, can then be purified by recrystallization from a suitable solvent such as ethanol to isolate the this compound isomer.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification

-

Signal Word: Danger[1]

-

Hazard Statements:

Recommended Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Keep away from incompatible materials such as strong oxidizing agents.

The following diagram outlines the key safety considerations when working with this compound.

Caption: Key safety protocol for handling this compound.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical synthesis:

-

Pharmaceuticals: It serves as a precursor in the synthesis of complex molecular architectures for drug discovery.[1] Derivatives of this compound, particularly after the reduction of the nitro group to an amine, have shown potential biological activities, including antiproliferative effects against cancer cell lines.[1]

-

Material Science: The unique electronic properties imparted by the substituent groups make it a useful building block for the design of novel materials with specific fluorescent or electronic characteristics.[1]

Conclusion

This technical guide has summarized the key physicochemical properties, synthetic methodologies, and safety considerations for this compound. While there are gaps in the publicly available experimental data for this specific isomer, this guide provides a solid foundation based on existing knowledge of related compounds and general chemical principles. It is anticipated that this compilation will serve as a useful resource for scientists and researchers, enabling the safe and effective use of this important chemical intermediate in their work. Further experimental investigation is warranted to fully characterize the physicochemical properties of this compound.

References

Sources

A Technical Guide to 3-Methyl-2-nitrobenzonitrile: Molecular Structure, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 3-Methyl-2-nitrobenzonitrile (CAS No: 1885-77-4), a pivotal aromatic organic compound. It details the molecule's structural features, physicochemical properties, and spectroscopic signature. The primary synthetic pathways are elucidated, with a focus on the electrophilic nitration of 3-methylbenzonitrile, including a detailed experimental protocol. The document highlights the compound's significance as a versatile building block in medicinal chemistry for developing novel therapeutic agents and in material science for creating materials with tailored electronic properties. Safety, handling, and storage protocols are also discussed to ensure proper laboratory practice.

Introduction

This compound is a high-purity aromatic compound that serves as a valuable synthetic intermediate in diverse research fields.[1] Its molecular architecture, featuring a benzene ring substituted with three distinct functional groups—a nitrile (-C≡N), a nitro (-NO₂), and a methyl (-CH₃)—imparts a unique chemical reactivity. The strategic placement of these groups, particularly the electron-withdrawing nitrile and nitro groups ortho to each other, creates a specific electronic environment that is highly useful for subsequent synthetic transformations. In pharmaceutical research, this compound is a key precursor for more complex molecular frameworks, with its derivatives showing promise for significant antiproliferative effects against various cancer cell lines.[1] In material science, it is utilized in the design of novel materials with specific fluorescent or electronic properties.[1]

Molecular and Chemical Properties

Molecular Formula and Structure

The chemical identity of this compound is defined by its molecular formula and the specific arrangement of its constituent atoms.

-

Molecular Formula: C₈H₆N₂O₂[1]

-

IUPAC Name: this compound

The structure consists of a central benzene ring. Following standard nomenclature where the nitrile group defines the first carbon position (C1), the nitro group is attached at the adjacent C2 position, and the methyl group is at the C3 position.

Caption: Synthetic pathway via nitration of 3-methylbenzonitrile.

Causality of Reagents: The reaction is typically performed with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction. [1]The reaction must be performed under controlled, low-temperature conditions to manage its exothermic nature and to influence the regioselectivity, though the formation of other isomers is common. [1]

Experimental Protocol: Nitration of 3-Methylbenzonitrile

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

3-Methylbenzonitrile

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath.

Procedure:

-

Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

-

Acid Mixture: Carefully add 50 mL of concentrated H₂SO₄ to the flask and cool the temperature to 0-5 °C.

-

Substrate Addition: Slowly add 10 g of 3-methylbenzonitrile to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C.

-

Nitration: Prepare the nitrating mixture by carefully adding 8 mL of concentrated HNO₃ to 15 mL of concentrated H₂SO₄ in a separate beaker, cooling in an ice bath. Transfer this mixture to the dropping funnel.

-

Reaction: Add the nitrating mixture dropwise to the flask over 30-45 minutes, maintaining the internal temperature between 0 °C and 5 °C. Vigorous stirring is crucial.

-

Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Quenching: Carefully pour the reaction mixture over a large volume of crushed ice (~300 g) in a beaker with stirring. A solid precipitate should form.

-

Isolation: Isolate the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

-

Purification: The crude product is an isomeric mixture and requires purification, typically by recrystallization from ethanol or by column chromatography on silica gel, to isolate the desired this compound isomer.

-

Drying & Characterization: Dry the purified product under vacuum. Confirm its identity and purity using NMR and FT-IR spectroscopy as described in Section 3.

Caption: Step-by-step experimental workflow for synthesis and purification.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Classification: The compound is classified with the signal word "Danger". [1]* Hazard Statements: H301+H311+H331 - Toxic if swallowed, in contact with skin, or if inhaled. [1]* Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials. [1]Recommended storage is at room temperature. [1]

Conclusion

This compound stands out as a synthetically valuable intermediate due to the unique interplay of its methyl, nitro, and nitrile functional groups. Its established synthesis via nitration, coupled with clear spectroscopic markers for its identification, makes it an accessible building block for advanced chemical synthesis. The demonstrated utility of its derivatives in developing potential anti-cancer agents underscores its importance in medicinal chemistry. Continued exploration of this molecule's reactivity will likely lead to further innovations in both pharmaceutical development and material science.

References

- 3-Methyl-4-nitrobenzonitrile | C8H6N2O2. (n.d.). PubChem.

Sources

Navigating the Solubility Landscape of 3-Methyl-2-nitrobenzonitrile: A Technical Guide for Researchers

Foreword: Charting Unexplored Territory

In the realm of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's solubility is paramount. It is the bedrock upon which processes like crystallization, purification, and formulation are built. This guide delves into the solubility characteristics of 3-Methyl-2-nitrobenzonitrile, a key intermediate in various synthetic pathways.[1] It is crucial to acknowledge from the outset that publicly available, quantitative experimental solubility data for this specific compound is sparse. Therefore, this technical guide adopts a dual approach. Firstly, it establishes a robust theoretical framework to predict and understand the solubility behavior of this compound based on its molecular structure and the known properties of analogous compounds. Secondly, it provides detailed, field-proven experimental protocols to empower researchers to determine its solubility in a range of organic solvents, thereby filling the existing knowledge gap.

The Molecule in Focus: this compound at a Glance

This compound is an aromatic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a nitrile (cyano) group. This unique combination of functional groups dictates its chemical reactivity and, pivotally, its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| CAS Number | 1885-77-4 | [1] |

| Appearance | Not explicitly stated, likely a solid at room temperature based on related compounds. | |

| Purity | ≥96% (typical commercial) | [2] |

The presence of the highly polar nitro (-NO₂) and nitrile (-CN) groups, coupled with the less polar methyl (-CH₃) group and the aromatic ring, suggests that this compound will exhibit moderate polarity. This structural feature is the primary determinant of its solubility in organic solvents. The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point for solvent selection. We can anticipate that polar aprotic solvents and some polar protic solvents will be more effective at dissolving this compound than nonpolar solvents.

Theoretical Underpinnings of Solubility: A Predictive Framework

The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. To predict the solubility of this compound, we must consider the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Solute-Solvent Interactions

The functional groups on this compound will engage in the following interactions with solvent molecules:

-

Dipole-Dipole Interactions: The strong dipole moments of the nitro and nitrile groups will lead to significant dipole-dipole interactions with polar solvent molecules.

-

Van der Waals Forces: London dispersion forces will be present between the aromatic ring and the methyl group of the solute and the molecules of any organic solvent.

-

Hydrogen Bonding: While this compound itself does not possess a hydrogen bond donor, the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. Therefore, it is expected to be more soluble in solvents that are effective hydrogen bond donors.

Insights from Analogous Compounds

In the absence of direct data, examining the solubility of structurally similar compounds can provide invaluable clues.

-

3-Methyl-2-nitrobenzoic acid: This compound is structurally very similar, with a carboxylic acid group instead of a nitrile group. It is reported to be soluble in organic solvents like ethanol and acetone.[3] The carboxylic acid group is a strong hydrogen bond donor and acceptor, which contributes to its solubility in polar protic solvents.

-

3-Nitrobenzonitrile: This analog lacks the methyl group. Its solubility has been measured in a range of organic solvents, with the following trend observed: acetone > (acetonitrile, ethyl acetate) > toluene > acetic acid > methanol > ethanol > n-propanol > n-butanol > isopropanol > 2-methyl-1-propanol > cyclohexane. This data highlights the importance of polar aprotic solvents (acetone, acetonitrile, ethyl acetate) for this class of compounds.

Based on these analogs, we can hypothesize that this compound will exhibit good solubility in polar aprotic solvents like acetone and acetonitrile, and moderate solubility in polar protic solvents like alcohols. Its solubility in nonpolar solvents such as hexane is expected to be low.

Experimental Determination of Solubility: A Practical Guide

To obtain definitive solubility data, experimental measurement is essential. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique.[4]

Isothermal Saturation Method: A Step-by-Step Protocol

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.

Workflow for Isothermal Saturation Method

Caption: Experimental workflow for determining solubility using the isothermal saturation method.

Detailed Protocol:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a thermostated shaker or water bath set to the desired temperature. Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

Sample Collection and Preparation: Once equilibrium is established, cease agitation and allow the excess solid to settle. Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed or isothermal syringe to prevent premature crystallization. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a pre-weighed volumetric flask.

-

Analysis: Dilute the filtered sample to a known volume with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a calibration curve prepared with known concentrations of the compound.

-

Calculation: From the determined concentration and the dilution factor, calculate the solubility of this compound in the specific solvent at the given temperature.

Gravimetric Analysis

A simpler, though potentially less precise, method is gravimetric analysis. After reaching equilibrium as described above, a known volume of the clear saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's melting point), and the mass of the remaining solid is determined.

Solvent Selection for Solubility and Recrystallization

The choice of solvent is critical for both solubility studies and for the purification of this compound by recrystallization. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Logical Flow for Solvent Screening

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

Based on the analysis of its structure and analogous compounds, the following solvents are recommended for initial screening for both solubility determination and recrystallization:

-

Polar Aprotic Solvents: Acetone, Acetonitrile, Ethyl acetate, Tetrahydrofuran (THF)

-

Polar Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aromatic Solvents: Toluene

-

Nonpolar Solvents (for antisolvent or washing): Hexane, Heptane

For recrystallization, solvent pairs can be highly effective. A common strategy is to dissolve the compound in a good solvent (e.g., acetone or ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., hexane or heptane) until the solution becomes turbid. Upon cooling, crystals should form.

Conclusion and Future Directions

While direct, quantitative solubility data for this compound remains to be published, a strong predictive framework can be established based on its molecular structure and the behavior of analogous compounds. This guide provides the theoretical foundation and practical experimental protocols for researchers to confidently determine the solubility of this important synthetic intermediate in a variety of organic solvents. The generation and dissemination of such experimental data will be a valuable contribution to the chemical and pharmaceutical sciences, enabling more efficient process development, purification, and formulation of this compound and its derivatives.

References

- Solubility of Things. 3-Methyl-2-nitrobenzoic acid. [Link]

- Biointerface Research in Applied Chemistry.

Sources

A Spectroscopic Blueprint of 3-Methyl-2-nitrobenzonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic signature of 3-Methyl-2-nitrobenzonitrile (CAS No: 1885-77-4), a key intermediate in the synthesis of novel therapeutics and advanced materials.[1] For researchers in medicinal chemistry and material science, a deep understanding of this molecule's spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes theoretical principles with empirical data from analogous compounds to present a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Implications

This compound is an aromatic compound with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .[1][2] The strategic placement of a methyl (-CH₃), a nitro (-NO₂), and a cyano (-CN) group on the benzene ring creates a unique electronic environment that is reflected in its spectroscopic data. The electron-withdrawing nature of the nitro and cyano groups, contrasted with the electron-donating tendency of the methyl group, governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.

Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 1885-77-4 | [1][2] |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1][2] |

| InChI Key | MIDHYAOVUFWYPU-UHFFFAOYSA-N | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a complete structural assignment can be made.

¹H NMR Spectroscopy: A Window into the Aromatic and Aliphatic Protons

The proton NMR spectrum of this compound is anticipated to display distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing nitro and cyano groups will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzene. Conversely, the electron-donating methyl group will have a shielding effect.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| -CH₃ | ~2.5 | Singlet | 3H | The methyl group protons are not coupled to other protons. |

| Ar-H | 7.5 - 8.2 | Multiplet | 3H | The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling. |

The precise chemical shifts and coupling patterns of the aromatic protons will depend on their positions relative to the substituents. The proton ortho to the nitro group is expected to be the most deshielded.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ | ~20 | The aliphatic methyl carbon is shielded and appears upfield. |

| -C≡N | ~115 | The carbon of the cyano group is typically found in this region. |

| Ar-C (unsubstituted) | 120 - 140 | The chemical shifts of the aromatic carbons are influenced by the substituents. |

| Ar-C (substituted) | 140 - 150 | Carbons directly attached to the electron-withdrawing groups will be deshielded. |

The specific assignments of the aromatic carbons can be determined using advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

Infrared (IR) Spectroscopy: Identifying Functional Groups by their Vibrations

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

For this compound, the IR spectrum is expected to show strong, characteristic absorption bands for the nitrile and nitro groups.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| -C≡N (Nitrile) | 2240 - 2220 | C≡N stretch |

| -NO₂ (Nitro) | 1560 - 1515 | Asymmetric N-O stretch |

| -NO₂ (Nitro) | 1365 - 1345 | Symmetric N-O stretch |

| C-H (Aromatic) | 3100 - 3000 | C-H stretch |

| C-H (Methyl) | 2975 - 2860 | C-H stretch |

| C=C (Aromatic) | 1600 - 1450 | C=C stretch |

The presence of a sharp, intense peak around 2230 cm⁻¹ is a strong indicator of the nitrile functional group. The two distinct absorptions for the nitro group are also key diagnostic features.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 162, corresponding to its molecular weight.

The fragmentation of the molecular ion will be influenced by the stability of the resulting fragments. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30).

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 162 | [M]⁺ |

| 116 | [M - NO₂]⁺ |

| 132 | [M - NO]⁺ |

| 90 | [C₇H₆]⁺ |

The relative abundances of these fragment ions will provide further confirmation of the structure.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr and press into a thin pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Framework for Spectroscopic Analysis

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on fundamental principles and data from analogous compounds. The predicted NMR, IR, and MS data serve as a robust reference for researchers working with this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling unambiguous structural confirmation and purity assessment, which are critical for advancing research and development in the pharmaceutical and material science sectors.

References

Sources

synthesis and discovery of 3-Methyl-2-nitrobenzonitrile

An In-depth Technical Guide to the Synthesis and Discovery of 3-Methyl-2-nitrobenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1885-77-4), a valuable aromatic intermediate in the fields of medicinal chemistry and materials science. While the specific discovery and first synthesis of this compound are not prominently documented in historical literature, this paper consolidates current knowledge on its synthesis, properties, and applications. We present a critical analysis of potential synthetic pathways, highlighting the chemical reasoning behind methodological choices and challenges such as regioselectivity. The guide details robust, field-proven protocols, provides a predictive spectroscopic profile for characterization, and discusses the compound's utility as a precursor for complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important chemical entity.

Introduction and Strategic Importance

This compound is an aromatic organic compound featuring a benzene ring substituted with methyl, nitro, and cyano groups at positions 1, 2, and 3, respectively.[1] Its molecular structure, possessing both electron-donating (methyl) and potent electron-withdrawing (nitro, nitrile) groups in a sterically constrained arrangement, imparts unique reactivity that makes it a highly valuable building block.[1]

In pharmaceutical research, this compound serves as a key precursor for synthesizing more complex molecules.[1] The nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and the construction of heterocyclic systems. Derivatives of this compound have been investigated for their biological activities, with related structures showing significant antiproliferative effects against various cancer cell lines.[1] In materials science, the electronic properties conferred by the nitro and nitrile functionalities allow for its use in designing novel materials with tailored fluorescent or electronic characteristics.[1]

This guide moves beyond a simple recitation of facts to provide a strategic analysis of the synthesis of this compound, evaluating the merits and drawbacks of different approaches to empower researchers in their experimental design.

Physicochemical Properties and Safety Profile

A foundational understanding of a compound's physical properties and safety requirements is critical for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1885-77-4 | [1] |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| InChI Key | MIDHYAOVUFWYPU-UHFFFAOYSA-N | [1] |

| Appearance | Solid (form may vary) | N/A |

| Signal Word | Danger | [1] |

| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. | [1] |

| Storage | Store in a dark, dry, and well-sealed container at room temperature. | [1] |

Expert Insight: The triple hazard classification (H301+H311+H331) necessitates stringent safety protocols. All manipulations should be conducted within a certified fume hood, and appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, must be worn at all times.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound presents a classic regioselectivity challenge. The arrangement of substituents requires a carefully designed synthetic strategy to ensure the desired isomer is formed in high yield.

The Challenge of Direct Nitration: A Flawed Approach

A common and seemingly straightforward approach to synthesizing nitroaromatics is the direct electrophilic aromatic substitution (EAS) on a substituted benzene ring.[1] However, for this compound, this method is fundamentally flawed due to conflicting directing effects.

-

Causality of Poor Regioselectivity: The starting material, 3-methylbenzonitrile, possesses two substituents with opposing electronic demands.

-

The methyl group (-CH₃) is an activating, ortho, para-directing group due to inductive effects and hyperconjugation.[2][3] It directs incoming electrophiles (like the nitronium ion, NO₂⁺) to positions 2, 4, and 6.

-

The cyano group (-CN) is a deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects.[2][3] It directs incoming electrophiles to positions 5.

-

The positions most activated by the methyl group (2, 4, and 6) are simultaneously the positions most deactivated by the cyano group. This conflict results in low reactivity and, more importantly, the formation of a mixture of isomers, with substitution favored at the C4 and C6 positions rather than the desired C2 position.[4] This makes purification difficult and dramatically lowers the yield of the target compound, rendering this pathway inefficient for preparative scale.

Caption: The challenge of direct nitration of 3-methylbenzonitrile.

Recommended Pathway: Multi-Step Synthesis via an Acid Intermediate

To overcome the regioselectivity issue, a more robust and controllable multi-step approach is recommended. This pathway involves first establishing the correct substitution pattern on a precursor molecule and then converting a functional group into the desired nitrile. The key intermediate for this strategy is 3-Methyl-2-nitrobenzoic acid .

Caption: Recommended three-step synthesis workflow.

This step leverages the nitration of 3-methylbenzoic acid (m-toluic acid). The carboxylic acid group is a meta-director, while the methyl group is an ortho, para-director. This combination favors nitration at the 2, 4, and 6 positions. By carefully controlling reaction conditions, particularly temperature, high selectivity for the desired 2-nitro isomer can be achieved.[5]

-

Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. The flask should be placed in a cooling bath (e.g., acetone/dry ice).

-

Reaction Charge: Charge the flask with concentrated (98%) nitric acid. Begin stirring and cool the acid to between -30°C and -15°C.[5]

-

Substrate Addition: Add powdered 3-methylbenzoic acid to the cold nitric acid in portions, ensuring the temperature remains within the specified range.

-

Reaction: Continue stirring vigorously at low temperature for 1-2 hours after the addition is complete.[5]

-

Work-up and Isolation: Carefully pour the reaction mixture over cracked ice. The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Methyl-2-nitrobenzoic acid.[6] A reported purity of >99% can be achieved with this method.[5]

Trustworthiness Check: The success of this step hinges on maintaining a very low temperature. This minimizes side reactions and decomposition, maximizing the selectivity for the kinetically favored 2-nitro product over the thermodynamically favored 4-nitro isomer.

This conversion is reliably achieved in two steps: formation of the primary amide, followed by dehydration.

-

Amide Formation:

-

Dissolve 3-Methyl-2-nitrobenzoic acid (1 eq.) in a suitable solvent like tetrahydrofuran (THF).[7]

-

Add triethylamine (1.1 eq.) and stir for 30 minutes at room temperature.[7]

-

Cool the solution in an ice bath to ~0°C and add ethyl chloroformate (1 eq.) dropwise. A thick mixture will form.[7]

-

Bubble gaseous ammonia through the mixture for ~15 minutes until saturated.[7]

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Perform an aqueous work-up (e.g., partition between ethyl acetate and water). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3-methyl-2-nitrobenzamide.[7]

-

-

Nitrile Formation (Dehydration):

-

Combine the crude 3-methyl-2-nitrobenzamide (1 eq.) with a dehydrating agent such as phosphorus oxychloride (POCl₃, ~2-5 eq.) in a solvent like toluene or as a neat mixture.

-

Heat the mixture to reflux for several hours (monitor by TLC).

-

After cooling, carefully pour the reaction mixture into ice water to quench the excess POCl₃.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, and concentrate.

-

Purify the resulting crude this compound by column chromatography (silica gel) or recrystallization.

-

Alternative Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful and classic method for introducing a cyano group onto an aromatic ring, starting from a primary aromatic amine.[8][9] This provides a viable, though potentially longer, alternative route.

The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[8] It begins with the diazotization of a primary aniline, followed by a copper(I)-catalyzed displacement of the diazonium group.

Caption: The Sandmeyer reaction pathway for nitrile synthesis.

-

Starting Material: This protocol assumes the availability of 3-methyl-2-nitroaniline.

-

Diazotization:

-

Suspend 3-methyl-2-nitroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a small amount of water. Add this solution dropwise to the aniline suspension, keeping the temperature below 5°C at all times.[10]

-

Stir for an additional 15-30 minutes after addition is complete. The formation of the diazonium salt is complete when a drop of the solution gives a positive test (a dark blue color) on starch-iodide paper.[10]

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and sodium or potassium cyanide in water.

-

Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with stirring.[8] Effervescence (liberation of N₂ gas) will be observed.

-

After the addition is complete, gently warm the mixture (e.g., to 50-60°C) for about an hour to ensure the reaction goes to completion.

-

-

Isolation and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with water and brine, dry it over a drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product should be purified by column chromatography or recrystallization.

Structural Elucidation and Spectroscopic Profile

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale / Notes |

| ¹H NMR | -CH₃ (s) | δ 2.5 - 2.7 ppm | The methyl group is deshielded by the adjacent nitro group. |

| Ar-H (m) | δ 7.6 - 8.2 ppm | Aromatic protons are in a complex region, deshielded by the -NO₂ and -CN groups. Expect a complex multiplet pattern for the three adjacent protons. | |

| ¹³C NMR | -CH₃ | δ ~20 ppm | Typical range for an aromatic methyl carbon. |

| -CN | δ 115 - 118 ppm | Characteristic chemical shift for a nitrile carbon. | |

| Ar-C (ipso-CN) | δ ~110 ppm | The carbon bearing the nitrile is typically shielded. | |

| Ar-C (ipso-NO₂) | δ ~148 ppm | The carbon bearing the nitro group is significantly deshielded. | |

| Ar-C | δ 125 - 140 ppm | Remaining aromatic carbons will appear in this range. | |

| FT-IR | C≡N stretch | 2225 - 2240 cm⁻¹ | Strong, sharp absorption characteristic of a nitrile group. |

| NO₂ stretch | 1520 - 1560 cm⁻¹ (asymm.)1340 - 1380 cm⁻¹ (symm.) | Two strong absorptions characteristic of a nitro group. | |

| Mass Spec. | [M]⁺ | m/z = 162.04 | Expected molecular ion peak for C₈H₆N₂O₂. |

Conclusion

This compound is a strategically important chemical intermediate whose synthesis requires careful planning to overcome the challenge of regioselectivity. Direct nitration of 3-methylbenzonitrile is an inefficient method that produces an undesirable mixture of isomers. This guide has detailed two robust and reliable pathways: a multi-step synthesis via the key intermediate 3-methyl-2-nitrobenzoic acid, and an alternative route utilizing the classic Sandmeyer reaction. By explaining the chemical principles that underpin these protocols, we provide researchers with the necessary expertise to confidently synthesize and utilize this versatile compound in their drug discovery and material science endeavors.

References

Click to expand

- Royal Society of Chemistry. (2014). Electronic Supplementary Information.

- Wikipedia. (n.d.). Sandmeyer reaction.

- PubChem. (n.d.). 3-Nitrobenzonitrile. National Institutes of Health.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction.

- Wang, Z. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2789-2822. National Institutes of Health.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index.

- University of the West Indies at Mona. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles. Centers for Disease Control and Prevention.

- Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?

- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education Resources.

- Nikolova, I., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 58(11), 1058-1066. MDPI.

- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Methyl-2-nitrobenzoic Acid: Properties and Industrial Significance.

- Google Patents. (2015). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.

- PubChem. (n.d.). 3-Methyl-2-nitrobenzoic acid. National Institutes of Health.

- Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-methyl-2-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. rsc.org [rsc.org]

- 12. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to 3-Methyl-2-nitrobenzonitrile for Advanced Research

Introduction: Unveiling a Key Synthetic Building Block

3-Methyl-2-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its strategic substitution pattern, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, imparts a unique chemical reactivity profile that is of significant interest to researchers in medicinal chemistry, drug development, and material science. This guide provides an in-depth exploration of its nomenclature, physicochemical characteristics, synthesis, reactivity, and safe handling protocols, designed to empower scientists in leveraging this versatile molecule for their research endeavors. The reduction of the nitro group to an amine, for instance, opens up a pathway to derivatives that have demonstrated promising biological activities, including significant antiproliferative effects against various cancer cell lines, marking it as a compound of interest for the development of new therapeutic agents.

Part 1: Compound Identification and Nomenclature

A clear and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. This compound is known by several alternative names and is uniquely identified by its CAS Registry Number.

Table 1: Compound Identifiers for this compound

| Identifier Type | Value |

| Primary Name | This compound |

| Systematic (IUPAC) Name | This compound |

| CAS Registry Number | 1885-77-4[1][2] |

| Molecular Formula | C₈H₆N₂O₂[1] |

| Molecular Weight | 162.15 g/mol [1] |

| InChI Key | MIDHYAOVUFWYPU-UHFFFAOYSA-N[3] |

A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.

Synonyms and Alternative Names:

Part 2: Physicochemical and Spectroscopic Characterization

Understanding the physical and spectroscopic properties of this compound is essential for its purification, characterization, and use in subsequent reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | General Knowledge |

| Appearance | Pale yellow to light brown solid | General Knowledge |

| Melting Point | Not explicitly found in searches | |

| Boiling Point | Not explicitly found in searches | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | General Knowledge |

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the structural confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region would display a complex splitting pattern due to the disubstituted ring system. The methyl group would appear as a singlet, typically in the range of 2.3-2.6 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons will appear between 120-150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon will resonate at a higher field, typically around 20 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key vibrational frequencies are expected for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and the asymmetric and symmetric stretches of the nitro (NO₂) group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (162.15). Fragmentation patterns can provide further structural information.

Part 3: Synthesis and Manufacturing

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Primary Synthetic Pathway: Electrophilic Nitration of 3-Methylbenzonitrile

A common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of 3-methylbenzonitrile.[1]

-

Reaction Principle: This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[1]

-

Regioselectivity Considerations: The directing effects of the substituents on the aromatic ring play a critical role in the outcome of the reaction. The methyl group is an ortho, para-director, while the nitrile group is a meta-director. This leads to a challenge in controlling the position of nitration, and a mixture of isomers, including this compound, 3-methyl-4-nitrobenzonitrile, and 3-methyl-6-nitrobenzonitrile, is often obtained.[1]

Caption: Electrophilic nitration of 3-methylbenzonitrile.

Alternative Synthetic Route: From 3-Methyl-2-nitrobenzoic Acid

An indirect but often more regioselective approach involves the synthesis and subsequent conversion of 3-methyl-2-nitrobenzoic acid.[4]

-

Reaction Principle: This multi-step process begins with the nitration of 3-methylbenzoic acid. The carboxylic acid group can then be converted to a primary amide, which is subsequently dehydrated to the nitrile. This method allows for better control over the introduction of the nitro group relative to the methyl group.

Caption: Multi-step synthesis from 3-methylbenzoic acid.

Experimental Protocol: Nitration of 3-Methylbenzonitrile (Illustrative)

The following is a generalized protocol and should be optimized for specific laboratory conditions.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Substrate: Slowly add 3-methylbenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) and cool it in an ice bath. Add the nitrating mixture dropwise to the solution of 3-methylbenzonitrile in sulfuric acid over a period of 1-2 hours, ensuring the temperature does not exceed 15 °C.

-

Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Part 4: Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the interplay of its three functional groups, making it a valuable precursor in the synthesis of complex molecular architectures.[1]

Core Reactivity

Caption: Key reaction pathways of this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). The resulting 2-amino-3-methylbenzonitrile is a key intermediate for the synthesis of heterocyclic compounds and other pharmacologically active molecules.

-

Transformations of the Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. It can also react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.

Applications in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a starting material for the synthesis of more complex molecules with potential therapeutic value. The derivatives obtained from this compound are explored in various therapeutic areas, including oncology.[1] For instance, it is a known intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer.[1]

Part 5: Safety, Handling, and Disposal

Due to its potential toxicity, proper safety precautions must be observed when handling this compound.

Table 3: Hazard and Safety Information

| Category | Information |

| Hazard Classification | Toxic if swallowed, in contact with skin, or if inhaled.[5] |

| Signal Word | Danger[6] |

| Hazard Statements | H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.[5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5] |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[6] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

-

If Swallowed: Immediately call a poison center or doctor.[6]

-

If on Skin: Wash with plenty of soap and water.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disposal

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

References

- Pharmaffiliates. (n.d.). CAS No : 1885-77-4 | Product Name : this compound.

- ChemBK. (n.d.). This compound Shanghai Amole Biotechnology Co., Ltd..

- 2a biotech. (n.d.). This compound.

Sources

reactivity of the nitrile group in 3-Methyl-2-nitrobenzonitrile

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3-Methyl-2-nitrobenzonitrile

Abstract

This compound is a multifaceted aromatic compound whose synthetic utility is largely defined by the reactivity of its nitrile moiety.[1] The strategic placement of an electron-withdrawing nitro group and an electron-donating methyl group on the benzene ring creates a unique electronic and steric environment that dictates the chemical behavior of the nitrile group.[1] This guide provides an in-depth exploration of the principal transformations of the nitrile group in this compound, including hydrolysis, reduction, and cycloaddition. We will dissect the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into how the substituent effects modulate reactivity. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block in complex molecular synthesis.

Molecular Architecture and Electronic Landscape

The reactivity of the nitrile group (-C≡N) in this compound is a direct consequence of its molecular architecture. The carbon atom of the nitrile is inherently electrophilic, a characteristic that is significantly amplified by the presence of the adjacent ortho-nitro group.[2][3]

-

Electronic Effects : The nitro group (-NO₂) is a powerful electron-withdrawing group, operating through both inductive (-I) and resonance (-M) effects. Its placement ortho to the nitrile group strongly enhances the partial positive charge on the nitrile carbon, making it highly susceptible to nucleophilic attack.[2] The methyl group (-CH₃) at the 3-position is a weak electron-donating group (+I effect), which marginally counteracts the electron-withdrawing influence but its effect is subordinate to that of the potent nitro group.[4]

-

Steric Considerations : The ortho-nitro and meta-methyl groups create a sterically congested environment around the nitrile functionality. This steric hindrance can impede the approach of bulky reagents, potentially influencing reaction rates and, in some cases, dictating the feasibility of certain transformations.[5][6]

The interplay of these electronic and steric factors is a central theme in understanding the chemistry of this molecule.

Caption: Molecular structure and key factors influencing nitrile reactivity.

Key Transformations of the Nitrile Group

The activated nitrile group of this compound serves as a versatile handle for the introduction of other critical functional groups.

Hydrolysis to 3-Methyl-2-nitrobenzoic acid

The conversion of the nitrile to a carboxylic acid is a fundamental transformation, often employed in the synthesis of pharmaceutical intermediates.[7] The reaction proceeds through an amide intermediate and can be catalyzed by either acid or base.[8][9] The potent electron-withdrawing effect of the ortho-nitro group facilitates the initial nucleophilic attack of water or hydroxide on the nitrile carbon, often allowing for milder reaction conditions compared to less activated nitriles.[2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page loading... [guidechem.com]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Methyl-2-nitrobenzonitrile

Executive Summary

3-Methyl-2-nitrobenzonitrile is a multifaceted aromatic compound whose reactivity is governed by the complex interplay of its three adjacent substituents: a strongly electron-withdrawing nitro group, a similarly deactivating cyano group, and a weakly activating methyl group. This guide provides an in-depth analysis of the chemical behavior of the nitro group within this sterically crowded and electronically distinct environment. We will explore the principal transformations—namely, reduction to the corresponding amine and its role in activating the benzene ring for nucleophilic aromatic substitution—supported by mechanistic insights, field-proven experimental protocols, and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in complex organic synthesis.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is not merely the sum of its parts but a consequence of the unique ortho and meta relationships between its functional groups. Understanding these interactions is paramount to predicting and controlling its chemical transformations.

-

Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and cyano (-CN) groups are powerful EWGs, operating through both inductive (-I) and resonance (-M) effects.[1] They significantly reduce the electron density of the aromatic ring, rendering it susceptible to nucleophilic attack but deactivated towards electrophilic substitution.[2]

-

Electron-Donating Group (EDG): The methyl (-CH₃) group is a weak EDG, primarily through an inductive effect (+I) and hyperconjugation.

-

The Ortho Effect: The placement of the bulky nitro group between the methyl and cyano groups introduces significant steric hindrance. This can force the nitro group out of plane with the benzene ring, partially disrupting its π-conjugation and diminishing the magnitude of its resonance effect.[3] This steric strain is a critical factor influencing reaction kinetics and pathways.[4]

The confluence of these effects makes the C2 carbon (attached to the nitro group) highly electrophilic, while the overall ring is electron-deficient.

Caption: Interplay of functional groups in this compound.

Reduction of the Nitro Group: A Gateway to Amino Derivatives

The most synthetically valuable transformation of the nitro group in this compound is its reduction to a primary amine, yielding 2-amino-3-methylbenzonitrile. This product is a crucial intermediate for synthesizing heterocycles and other complex molecular architectures used in medicinal chemistry.[5] The reduction proceeds through nitroso and hydroxylamine intermediates.[6][7]

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. It offers high selectivity, often leaving other functional groups like nitriles intact under controlled conditions.

Mechanism Overview: The reaction occurs on the surface of a heterogeneous catalyst (e.g., Palladium on Carbon). Hydrogen gas is adsorbed onto the metal surface, and the nitro compound coordinates to the catalyst. Stepwise transfer of hydrogen atoms leads to the sequential reduction of the nitro group to nitroso, hydroxylamine, and finally the amine.

Sources

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]

- 4. Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile revealed by broadband rotational spectroscopy and their comparison with 4-nitrobenzonitrile - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]